1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide
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Overview
Description
1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide is an organic compound that features a piperidine ring attached to an anthracene derivative
Preparation Methods
The synthesis of 1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide typically involves the reaction of 1-aminoanthraquinone with piperidine-3-carboxylic acid. The reaction is facilitated by a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s quinone moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to its antimicrobial and anticancer activities. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)piperidine-3-carboxamide can be compared to other anthracene derivatives and piperidine-containing compounds. Similar compounds include:
- 1-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c21-20(25)12-5-4-10-22(11-12)16-9-3-8-15-17(16)19(24)14-7-2-1-6-13(14)18(15)23/h1-3,6-9,12H,4-5,10-11H2,(H2,21,25) |
InChI Key |
YNHMOFQAFZLZCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)N |
Origin of Product |
United States |
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